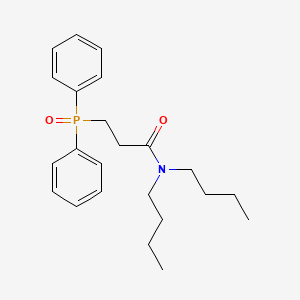![molecular formula C18H21ClO3 B5140687 1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5140687.png)
1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It was first synthesized in the late 1970s as a potential treatment for asthma and chronic obstructive pulmonary disease (COPD). Since then, it has been widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor blockade.
Mecanismo De Acción
1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene 118,551 selectively blocks the β2-adrenergic receptor, which is a G protein-coupled receptor that is activated by the endogenous ligands epinephrine and norepinephrine. By blocking this receptor, 1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene 118,551 inhibits the downstream signaling pathways that are activated by β2-adrenergic receptor activation, including the cyclic AMP (cAMP) pathway. This results in a decrease in the relaxation of smooth muscle cells and a decrease in the secretion of mucus in the lungs.
Biochemical and Physiological Effects:
1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene 118,551 has been shown to have a number of biochemical and physiological effects in various tissues and organs. In the lungs, it decreases the relaxation of smooth muscle cells and the secretion of mucus, which can help to alleviate the symptoms of asthma and COPD. In the heart, it decreases the contractility of cardiac muscle cells and the rate of cardiac output, which can help to reduce the workload on the heart and improve cardiac function. In the skeletal muscle, it decreases the uptake and utilization of glucose, which can help to improve insulin sensitivity and glucose tolerance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene 118,551 has several advantages for use in lab experiments. It is a highly selective β2-adrenergic receptor antagonist, which allows for the specific targeting of this receptor and the downstream signaling pathways that are activated by its activation. It is also relatively stable and easy to handle, which makes it a convenient tool for use in various experimental settings. However, there are also some limitations to its use. It has a relatively short half-life in vivo, which can limit its efficacy in some experimental models. It also has some off-target effects on other receptors, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene 118,551 and β2-adrenergic receptor antagonists more broadly. One direction is the development of more selective and potent β2-adrenergic receptor antagonists that can be used to target specific signaling pathways and tissues. Another direction is the investigation of the role of β2-adrenergic receptor signaling in various diseases, including metabolic disorders, neurodegenerative diseases, and cancer. Additionally, there is a need for more research on the off-target effects of 1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene 118,551 and other β2-adrenergic receptor antagonists, as well as their potential interactions with other drugs and therapies.
Métodos De Síntesis
The synthesis of 1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene 118,551 involves several steps, starting with the reaction of 2,3-dimethylphenol with propylene oxide to form 4-(3-hydroxypropoxy)-2,3-dimethylphenol. This intermediate is then reacted with 3-methoxyphenol in the presence of potassium carbonate to form 4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylphenol. The final step involves the reaction of this intermediate with thionyl chloride to form 1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene.
Aplicaciones Científicas De Investigación
1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene 118,551 has been extensively used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor blockade. It has been used in in vitro studies to investigate the mechanism of action of β2-adrenergic receptor antagonists and in vivo studies to evaluate the efficacy of these drugs in the treatment of various diseases, including asthma, COPD, and cardiovascular disease.
Propiedades
IUPAC Name |
1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-13-14(2)18(9-8-17(13)19)22-11-5-10-21-16-7-4-6-15(12-16)20-3/h4,6-9,12H,5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPSOXWLPNEXNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Cl)OCCCOC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-ethylphenyl)-2-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B5140609.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5140616.png)


![methyl 2-[(2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B5140626.png)
![1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride](/img/structure/B5140634.png)
![1-[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5140640.png)
![ethyl 7-cyclopropyl-1-methyl-3-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5140653.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B5140661.png)

![1-(4-ethylphenyl)-3-methyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5140666.png)
![[4-oxo-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5140676.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5140683.png)
![N-(2,4-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5140695.png)